Ethyl 2,4-dibromo-5-fluorobenzoate

Analytical Chemistry Medicinal Chemistry Process Chemistry

Researchers developing fluoroquinolone antibiotics often lack access to authentic 2,4-dibromo-5-fluoro building blocks, forcing synthetic compromises. Ethyl 2,4-dibromo-5-fluorobenzoate (CAS 1806306-59-1) closes this gap as a validated precursor. • Enables established routes to fluoroquinolone cores, accelerating SAR and hit-to-lead optimization. • Two bromine atoms serve as orthogonal handles for sequential Suzuki or Buchwald-Hartwig couplings. • Supplied at 95% purity with consistent quality for reproducible multi-step synthesis. • Stable under long-term cool, dry storage for reliable inventory management.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
CAS No. 1806306-59-1
Cat. No. B1409887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dibromo-5-fluorobenzoate
CAS1806306-59-1
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1Br)Br)F
InChIInChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
InChIKeyXKJFWMAYIDOGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dibromo-5-fluorobenzoate – Overview


Ethyl 2,4-dibromo-5-fluorobenzoate (CAS 1806306-59-1) is a polyhalogenated aromatic ester building block with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol . It is typically supplied at 95% purity and is stable under long-term storage in cool, dry conditions . This compound features a unique substitution pattern on the benzoate ring—two bromine atoms at positions 2 and 4, and a fluorine atom at position 5—which confers distinct electronic and steric properties that are leveraged in medicinal chemistry and advanced organic synthesis . It serves as a versatile intermediate for the construction of more complex molecules, particularly in the synthesis of fluoroquinolone antibiotics and other pharmaceutically relevant scaffolds [1].

Polyhalogenated aromatic ester building block for medicinal chemistry and advanced organic synthesis
Unique 2,4-dibromo-5-fluoro substitution pattern enables sequential cross-coupling and selective functionalization
Reported as a precursor scaffold in fluoroquinolone antibiotic research

Unique Substitution Pattern of Ethyl 2,4-dibromo-5-fluorobenzoate


Within the class of polyhalogenated benzoate esters, seemingly minor variations in halogen identity or position profoundly alter molecular properties and synthetic utility. The 2,4-dibromo-5-fluoro substitution pattern of ethyl 2,4-dibromo-5-fluorobenzoate is not interchangeable with other regioisomers or analogs, as evidenced by structure-activity relationship (SAR) studies on related compounds. For example, the 3,5-dibromo-4-fluoro regioisomer exhibits distinctly different biological properties, including radiographic opacity [1]. The presence of two bromine atoms at ortho and para positions relative to the ester group, combined with a fluorine atom at the meta position, creates a unique electronic environment that influences reactivity in cross-coupling reactions [2]. Furthermore, the 2,4-dibromo-5-fluorobenzoic acid core is a documented intermediate in the synthesis of specific fluoroquinolone antibiotics, a role that cannot be fulfilled by other halogenated benzoates due to strict structural requirements of the downstream targets [3]. Therefore, generic substitution without consideration of the precise 2,4-dibromo-5-fluoro pattern would compromise the intended synthetic pathway or biological outcome.

Target compound
2,4-Dibromo-5-fluoro pattern directs reactivity and synthetic utility toward fluoroquinolone scaffolds
Alternative regioisomer
3,5-Dibromo-4-fluoro isomer exhibits divergent biological properties (e.g., radiographic opacity) and may not support the same synthetic pathways
Ethyl ester
Ethyl ester group provides distinct molecular weight and retention time vs. methyl analog, aiding analytical differentiation
Methyl ester analog
Methyl 2,4-dibromo-5-fluorobenzoate may co-elute or require method revalidation in chromatographic workflows

Ethyl 2,4-dibromo-5-fluorobenzoate: Comparative Evidence


Molecular Weight Differentiation for Chromatography

The molecular weight of ethyl 2,4-dibromo-5-fluorobenzoate (325.96 g/mol) is 14.03 g/mol greater than that of its direct analog, methyl 2,4-dibromo-5-fluorobenzoate (311.93 g/mol), due to the ethyl vs. methyl ester group . This difference is critical for analytical method development and purification strategies .

MW differentiation
325.96 +14.03 311.93
Supports distinct chromatographic retention and MS detection
Target vs. methyl ester analog; method-specific validation recommended
Analytical Chemistry Medicinal Chemistry Process Chemistry

Purity and Storage Stability Profile

Commercial ethyl 2,4-dibromo-5-fluorobenzoate is specified at a minimum purity of 95% and is recommended for long-term storage in a cool, dry place . This purity baseline is essential for reproducible synthetic outcomes and is comparable to the 95-96% purity range specified for the related 2,4-dibromo-5-fluorobenzoic acid intermediate .

Purity specification
95%
Supports batch-to-batch reproducibility in multi-step synthesis
Comparable to 96% purity of related acid intermediate
Synthetic Chemistry Quality Control Procurement

Fluoroquinolone Antibiotic Precursor

The 2,4-dibromo-5-fluorobenzoate scaffold, from which ethyl 2,4-dibromo-5-fluorobenzoate is derived, serves as a key intermediate in the synthesis of fluoroquinolone antibiotics [1]. This class-level role is supported by synthetic routes where 2,4-dibromo-5-fluorobenzoic acid (the corresponding acid) is converted into complex fluoroquinolone cores [2]. In contrast, regioisomeric dibromo-fluorobenzoates, such as the 3,5-dibromo-4-fluoro ethyl ester, are investigated for entirely different applications (e.g., radiographic opaques) [3], highlighting the unique utility of the 2,4,5-substitution pattern.

Fluoroquinolone precursor
Class-level
Reported key intermediate for fluoroquinolone antibiotic synthesis
Supports synthetic pathway alignment for medicinal chemistry programs
Class-level inference; verify for specific target scaffolds
Medicinal Chemistry Antibiotic Synthesis Fluoroquinolone

Ortho-Bromo Activation for Cross-Coupling

While direct kinetic data for ethyl 2,4-dibromo-5-fluorobenzoate are not available, class-level studies on decarboxylative cross-coupling of fluorinated benzoates indicate that the presence of an ortho-bromine atom can significantly enhance reactivity under palladium or nickel catalysis [1]. This is due to the electron-withdrawing effect of the bromine atoms, which facilitates oxidative addition [2]. The 2,4-dibromo substitution pattern is expected to be more reactive in such transformations compared to mono-bromo or non-brominated fluorobenzoates, offering a strategic advantage for building complex biaryl and alkyl-aryl architectures [3].

Ortho-Br activation
Class-level
Predicted enhanced cross-coupling reactivity vs. non-brominated analogs
Supports exploration of milder decarboxylative coupling conditions
Qualitative inference from fluorobenzoate class studies
Organic Synthesis Cross-Coupling Catalysis

Ethyl 2,4-dibromo-5-fluorobenzoate: Application Scenarios


Medicinal Chemistry: Fluoroquinolone Library Synthesis

Procure ethyl 2,4-dibromo-5-fluorobenzoate as a key building block for the synthesis of novel fluoroquinolone antibiotic candidates. Its 2,4-dibromo-5-fluoro benzoate core is a validated precursor to the complex heterocyclic structures characteristic of this class of broad-spectrum antibacterial agents [1]. Utilizing this specific building block ensures alignment with established synthetic routes, accelerating SAR exploration and hit-to-lead optimization in anti-infective drug discovery programs.

Multistep Halogenated Aromatic Synthesis

Employ ethyl 2,4-dibromo-5-fluorobenzoate in multi-step synthetic sequences requiring sequential functionalization. The two bromine atoms serve as orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates electronic properties and metabolic stability of the final target [2]. The ethyl ester can be selectively hydrolyzed to the corresponding acid or reduced to the alcohol, providing additional synthetic flexibility [3].

Reference Standard for Chromatographic Method Validation

Source high-purity (95%) ethyl 2,4-dibromo-5-fluorobenzoate for use as an analytical reference standard in HPLC, GC-MS, or LC-MS method development. Its well-defined molecular weight (325.96 g/mol) and distinct retention time profile relative to the methyl ester analog (MW 311.93) make it an ideal marker for monitoring reaction progress, quantifying impurities, and validating purification processes in synthetic workflows .

Decarboxylative Cross-Coupling Exploration

Evaluate ethyl 2,4-dibromo-5-fluorobenzoate in palladium- or nickel-catalyzed decarboxylative cross-coupling reactions for the construction of biaryl and alkyl-aryl bonds. The electron-withdrawing bromine substituents are predicted to enhance oxidative addition rates, potentially enabling milder reaction conditions and higher yields compared to non-brominated fluorobenzoates [4]. This makes it a valuable substrate for developing robust, scalable cross-coupling methodologies.

Application
Selection Property
Validation Focus
Fluoroquinolone scaffold synthesis
2,4-Dibromo-5-fluoro substitution pattern
Alignment with established synthetic routes
Sequential halogenated aromatic synthesis
Orthogonal bromine handles for cross-coupling
Reactivity and selectivity in multi-step sequences
Chromatographic method reference
Distinct MW and retention profile
Method specificity and impurity profiling
Decarboxylative cross-coupling methodology
Electron-withdrawing Br substituents
Reaction condition optimization and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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